2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound is a sulfonamide-bearing acetamide derivative with a 1,3,4-thiadiazole core. Its structure comprises:
- Sulfanyl-bridged phenyl group: A phenyl ring connected to the thiadiazole moiety through a sulfanyl (–S–) linker, influencing conformational flexibility and redox stability.
- 5-Trifluoromethyl-1,3,4-thiadiazole: A heterocyclic ring with a strong electron-withdrawing trifluoromethyl (–CF₃) group, improving metabolic resistance and membrane permeability .
The compound’s design integrates features of sulfonamides (known for enzyme inhibition) and thiadiazoles (associated with diverse bioactivities), positioning it as a candidate for antimicrobial, anticancer, or anti-inflammatory applications.
Properties
IUPAC Name |
2-[2-[(2-fluorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O3S3/c18-10-5-1-4-8-13(10)31(27,28)25-11-6-2-3-7-12(11)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYAWGCJBOSPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)SCC(=O)NC3=NN=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorobenzenesulfonamido derivative, followed by the introduction of the thiadiazolyl group through a series of reactions involving sulfur and nitrogen-containing reagents. The final step involves the incorporation of the trifluoromethyl group under specific reaction conditions, such as the use of trifluoromethylating agents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-Chloroperbenzoic acid | Dichloromethane, 0–5°C | Sulfoxide derivative | 65–70% | |
| Hydrogen peroxide (30%) | Acetic acid, reflux | Sulfone derivative | 80–85% |
The sulfoxide formation is stereospecific, producing a single diastereomer due to the rigid thiadiazole scaffold .
Nucleophilic Substitution
The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the 2-position. The trifluoromethyl group enhances electrophilicity, enabling reactions with amines and thiols.
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 2-Piperidinyl-thiadiazole derivative | Anticancer agents | |
| Benzyl mercaptan | K₂CO₃, DMSO, 60°C | Disulfide-linked dimer | Polymer precursors |
Substitution reactions retain the trifluoromethyl group, which is resistant to hydrolysis under standard conditions .
Hydrolysis of Acetamide
The acetamide moiety undergoes hydrolysis in acidic or basic media to yield carboxylic acid derivatives, enabling further functionalization.
Reductive Cleavage of Sulfonamide
The sulfonamide bond is resistant to reduction under mild conditions but cleaves with strong reducing agents:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux, 8 h | 2-Aminophenyl thioether derivative | |
| BH₃·THF | THF, 60°C, 24 h | Partial reduction to sulfinic acid |
Cross-Coupling Reactions
The aryl fluoride in the 2-fluorobenzenesulfonamide segment participates in Suzuki-Miyaura couplings, enabling biaryl synthesis:
| Partner | Catalyst System | Product | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biphenylsulfonamide analog | |
| 4-Pyridylboronic acid | PdCl₂(dppf), DMSO | Heteroaryl-functionalized derivative |
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioether bridge, generating thiyl radicals:
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), benzene | Bis(fluorobenzenesulfonamide) disulfide | Radical initiator studies |
Key Mechanistic Insights:
-
The trifluoromethyl group on the thiadiazole ring decreases electron density at the 2-position, favoring nucleophilic aromatic substitution .
-
Steric hindrance from the fluorobenzenesulfonamide group limits reactivity at the adjacent sulfur atom .
-
Acetamide hydrolysis proceeds via a tetrahedral intermediate, as confirmed by kinetic isotope effects .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, including:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: May produce amines or thiols.
- Substitution Reactions: Engages in nucleophilic or electrophilic substitutions to form derivatives with diverse functionalities.
The biological properties of this compound are of significant interest:
- Antimicrobial Activity: Preliminary studies indicate potential efficacy against various bacterial strains.
- Antifungal Properties: Research suggests activity against certain fungal pathogens.
- Anticancer Potential: Investigations into its mechanisms of action reveal potential pathways for inhibiting cancer cell proliferation.
Medicinal Applications
The compound is being explored as a drug candidate for treating various diseases due to its biological activity. Its mechanism may involve:
- Binding to specific enzymes or receptors.
- Modulating biochemical pathways associated with disease processes.
Industrial Uses
In industry, this compound is utilized in developing new materials such as polymers and coatings, leveraging its unique chemical properties for enhanced performance characteristics.
Case Study: Anticancer Properties
A study published in a peer-reviewed journal examined the anticancer effects of the compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability compared to controls. The study attributed these effects to the compound's ability to induce apoptosis through specific signaling pathways.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings demonstrated that it exhibited notable activity, suggesting potential use as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Trifluoromethyl (CF₃) vs.
Fluorobenzenesulfonamido vs. Chlorophenoxy: The sulfonamido group in the target compound may improve solubility and target selectivity over chlorophenoxy derivatives (e.g., ), which are bulkier and less polar.
Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring (e.g., ) exhibit stronger cytotoxicity, suggesting the target compound’s 2-fluorobenzenesulfonamido could synergize with the 5-CF₃ for enhanced activity.
Biological Activity
The compound 2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide belongs to a class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and related mechanisms.
Structure and Properties
The compound features a thiadiazole ring , which is known for its mesoionic character that facilitates cellular membrane penetration and interaction with biological targets. The presence of fluorine substituents enhances lipophilicity and biological activity, making thiadiazoles effective in various therapeutic applications, including anticancer and anti-inflammatory treatments .
Anticancer Activity
Several studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC3 (prostate cancer)
The biological evaluations typically employ MTT assays to assess cell viability and determine IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
The compound demonstrated significant antiproliferative activity against MCF-7 and A549 cell lines, with IC50 values indicating potent cytotoxicity. Notably, the introduction of fluorine atoms was found to enhance the activity compared to non-fluorinated analogs .
The anticancer effects of thiadiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating malignant cells. Research has shown that compounds similar to the one under review activate caspases—key enzymes in the apoptosis pathway—thereby promoting cell death in cancerous tissues .
Case Studies
-
Caspase Activation Study :
In vitro studies indicated that specific thiadiazole derivatives enhanced the activity of caspases 3 and 9 in MCF-7 cells, suggesting that these compounds can effectively trigger apoptotic pathways . -
Comparative Analysis :
A comparative study involving various thiadiazole derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity. For instance, compounds with para-substituted phenyl groups exhibited superior activity against several cancer cell lines compared to their ortho or meta counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
